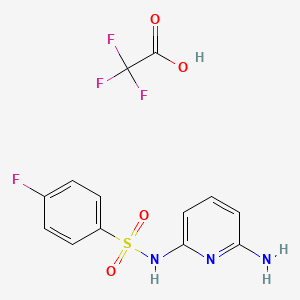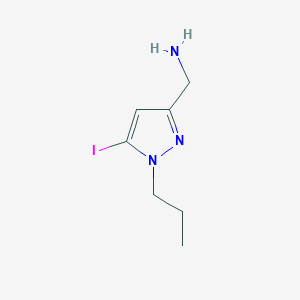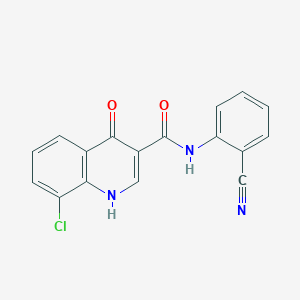![molecular formula C12H6ClF3N4 B2517750 8-Chlor-3-(2-Pyridinyl)-6-(Trifluormethyl)[1,2,4]triazolo[4,3-a]pyridin CAS No. 339099-44-4](/img/structure/B2517750.png)
8-Chlor-3-(2-Pyridinyl)-6-(Trifluormethyl)[1,2,4]triazolo[4,3-a]pyridin
Übersicht
Beschreibung
8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C12H6ClF3N4 and its molecular weight is 298.65. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
c-Met-Kinase-Hemmung
Die Verbindung wurde als potenzieller Inhibitor der c-Met-Kinase untersucht, einer Rezeptor-Tyrosinkinase, die an Zellwachstum, -überleben und -metastasierung beteiligt ist. Insbesondere zeigte die Verbindung 22i eine ausgezeichnete Antitumoraktivität gegen Krebszelllinien (A549, MCF-7 und HeLa) mit IC50-Werten von 0,83 μM, 0,15 μM bzw. 2,85 μM. Darüber hinaus zeigte sie eine überlegene c-Met-Kinase-Hemmung im nanomolaren Bereich (IC50 = 48 nM) .
mGlu2-Rezeptor-Positiv-Allosterische-Modulation (PAM)
In einem verwandten Kontext haben sich Derivate von [1,2,4]triazolo[4,3-a]pyridinen als vielversprechend für mGlu2-Rezeptor-PAMs erwiesen. Diese Verbindungen verstärken die Aktivität des metabotropen Glutamatrezeptors 2 (mGlu2), der eine Rolle bei der synaptischen Übertragung und dem Neuroprotection spielt. Die neu berichteten Leitstrukturen weisen eine verbesserte Potenz, günstige in-vitro-ADMET-Eigenschaften und gute in-vivo-Pharmakokinetik auf .
Synthetische Methodik
Forscher haben eine einfache Eintopfsynthese für substituierte [1,2,4]triazolo[4,3-a]pyridine entwickelt. Diese Methode ermöglicht den Zugang zu diesen Verbindungen aus leicht zugänglichen Ausgangsmaterialien, nämlich 2-Hydrazinopyridin und substituierten aromatischen Aldehyden. Die milde und effiziente Reaktion läuft bei Raumtemperatur ab und bietet einen vielseitigen Weg für synthetische und biologische Studien .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have shown to inhibit the c-met kinase . This inhibition could potentially prevent the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The inhibition of c-met kinase can affect various downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell growth, survival, and migration .
Result of Action
The inhibition of c-met kinase by similar compounds has been associated with decreased cell proliferation and increased cell death .
Biochemische Analyse
Biochemical Properties
8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, an enzyme involved in cell signaling pathways . The inhibition of c-Met kinase by 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is achieved through binding interactions at the enzyme’s active site, leading to a decrease in its catalytic activity .
Cellular Effects
The effects of 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines such as A549, MCF-7, and HeLa . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of c-Met kinase by 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine disrupts downstream signaling pathways, leading to altered gene expression and metabolic changes that promote cell death .
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its binding interactions with specific biomolecules. This compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . Additionally, 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine may interact with other proteins and enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine have been studied over time. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can induce sustained effects on cellular function, including prolonged inhibition of c-Met kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit c-Met kinase activity without causing significant toxicity . At higher doses, 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound may retain biological activity and contribute to its overall pharmacological effects . Additionally, 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can influence metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine within tissues may also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications and targeting signals may direct 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4/c13-8-5-7(12(14,15)16)6-20-10(8)18-19-11(20)9-3-1-2-4-17-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONZEWQHZWFKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326610 | |
| Record name | 8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339099-44-4 | |
| Record name | 8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2517669.png)

![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)
![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide](/img/structure/B2517674.png)


![3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)
![3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2517681.png)


![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2517690.png)
